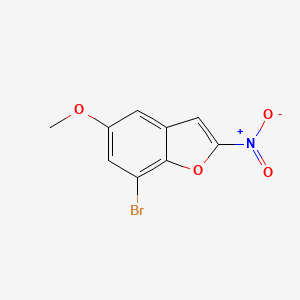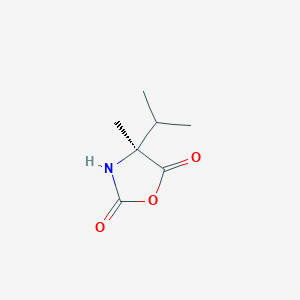
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is a chiral compound with significant applications in various scientific fields. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of isopropyl and methyl groups at the 4-position of the ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
科学的研究の応用
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
類似化合物との比較
®-4-Isopropyl-4-methyloxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities.
4-Isopropyl-4-methyloxazolidine-2,5-dione: The racemic mixture containing both (S)- and ®-enantiomers.
4-Methyl-4-phenyloxazolidine-2,5-dione: A structurally similar compound with a phenyl group instead of an isopropyl group.
Uniqueness: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(4S)-4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)/t7-/m0/s1 |
InChIキー |
OKQPWIQNBZVOCH-ZETCQYMHSA-N |
異性体SMILES |
CC(C)[C@]1(C(=O)OC(=O)N1)C |
正規SMILES |
CC(C)C1(C(=O)OC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


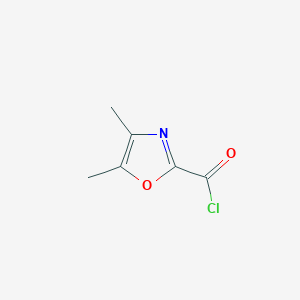

![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)
![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
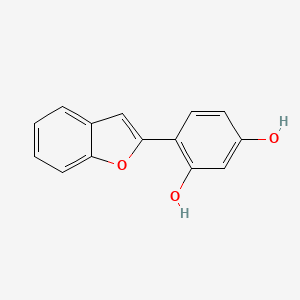
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)

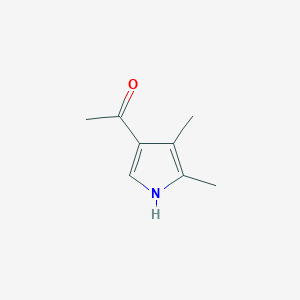
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

